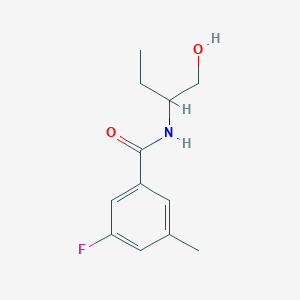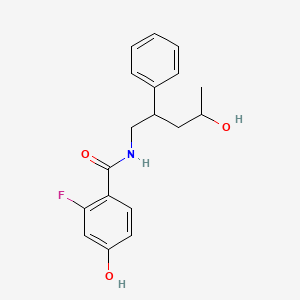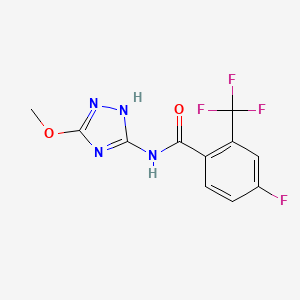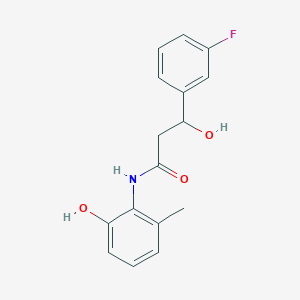![molecular formula C14H20N2O2S B7642440 1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide, also known as MTPCA, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. The compound has been synthesized using a variety of methods and has been the subject of numerous scientific studies investigating its mechanism of action and potential benefits in cancer research.
Mecanismo De Acción
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide has been shown to inhibit the activity of the enzyme protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its overactivity has been implicated in the development and progression of cancer. By inhibiting PKB activity, this compound reduces the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting PKB activity, the compound has been shown to reduce the expression of genes involved in cell cycle progression and DNA repair. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to have high purity and yield. This compound has also been shown to have potent anti-cancer activity, making it a promising candidate for further investigation. However, there are limitations to the use of this compound in lab experiments. The compound may have off-target effects on other cellular pathways, and its mechanism of action may not be fully understood.
Direcciones Futuras
There are several future directions for research on 1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide. One area of investigation is the development of analogs of the compound with improved potency and specificity for PKB inhibition. Another area of interest is the investigation of the effects of this compound on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Finally, the potential use of this compound in combination with other anti-cancer agents is an area of active research.
Métodos De Síntesis
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide has been synthesized using several different methods, including the reaction of 3-thiophen-2-ylpropanoic acid with methylamine and cyclopentanone, as well as the reaction of 3-thiophen-2-ylpropanoic acid with methylamine and cyclopentanone followed by acylation with acetic anhydride. These methods have been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide has been investigated for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-16(14(13(15)18)8-2-3-9-14)12(17)7-6-11-5-4-10-19-11/h4-5,10H,2-3,6-9H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZDIATJYYEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=CS1)C2(CCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)

![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)


![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)